molecular formula C8H9Cl2F3N2 B1475070 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride CAS No. 1396762-41-6

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Cat. No. B1475070
CAS RN: 1396762-41-6
M. Wt: 261.07 g/mol
InChI Key: CSDAZRHNSLJBCA-UHFFFAOYSA-N
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Description

“1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1396762-41-6 and Linear Formula: C8H9Cl2F3N2 . It is stored at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride”, involves various methods . For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase reactions are then carried out .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride” is represented by the InChI Code: 1S/C8H8ClF3N2.ClH/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3;1H .


Physical And Chemical Properties Analysis

“1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride” is a white to yellow solid . It has a molecular weight of 261.07 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Chemical Variability and Complex Compounds:

  • Studies have extensively reviewed the chemistry and properties of compounds containing pyridine and benzimidazole or benzothiazole ligands, highlighting the preparation, properties, and complex compound formations of these entities. Such research underscores the versatility of pyridine-based compounds in creating complex structures with significant spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).

Environmental Toxicology and Pharmacology:

  • Environmental studies have examined the impact of chlorinated compounds like DDT and DDE as endocrine disruptors in humans and wildlife, emphasizing the need for safer alternatives. This context suggests a potential avenue for researching the environmental and toxicological impacts of novel chlorinated pyridinyl compounds (Burgos-Aceves et al., 2021).

Safety and Hazards

The safety information for “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride” includes the following hazard statements: H302, H315, H319, H335 . This indicates that it is harmful if swallowed, harmful in contact with skin, may cause eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride”, are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2.ClH/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12;/h2-4H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDAZRHNSLJBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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